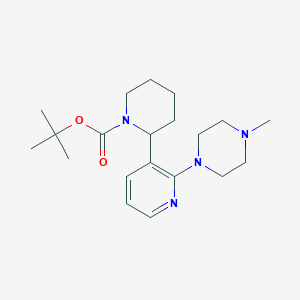
tert-Butyl 2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route typically involves the following steps:
Formation of the piperidine ring: The starting material undergoes a series of reactions to form the piperidine ring.
Introduction of the pyridine ring: The pyridine ring is introduced through a coupling reaction.
Addition of the piperazine moiety: The piperazine moiety is added to the structure through another coupling reaction.
Chemical Reactions Analysis
tert-Butyl2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the piperazine and pyridine rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Scientific Research Applications
tert-Butyl2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The exact mechanism of action of tert-Butyl2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
tert-Butyl2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of tert-Butyl2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate lies in its specific combination of piperidine, pyridine, and piperazine moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H32N4O2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H32N4O2/c1-20(2,3)26-19(25)24-11-6-5-9-17(24)16-8-7-10-21-18(16)23-14-12-22(4)13-15-23/h7-8,10,17H,5-6,9,11-15H2,1-4H3 |
InChI Key |
UCTNQVLGEXVYSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


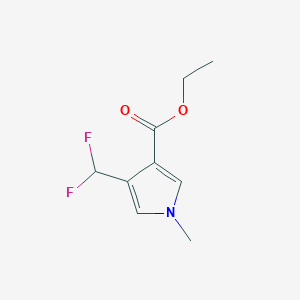
![5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11798108.png)
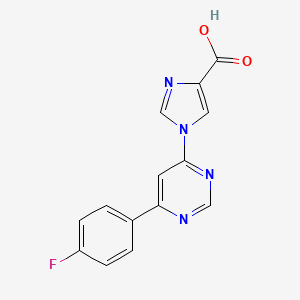
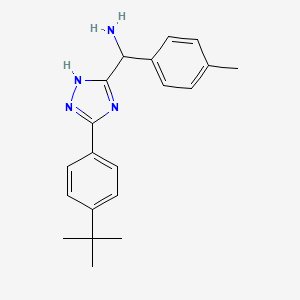
![7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole](/img/structure/B11798133.png)
![2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11798137.png)
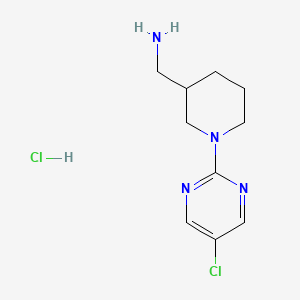
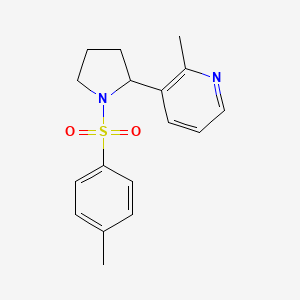

![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)
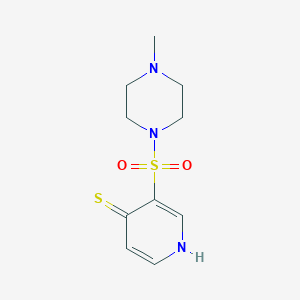

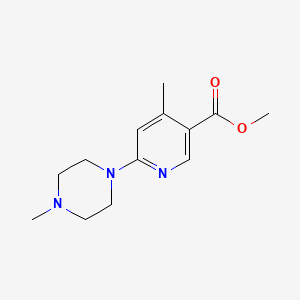
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)
